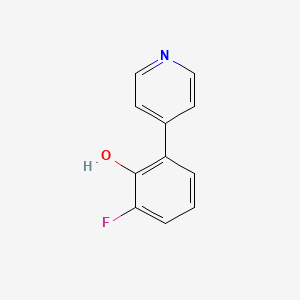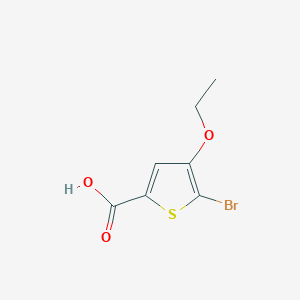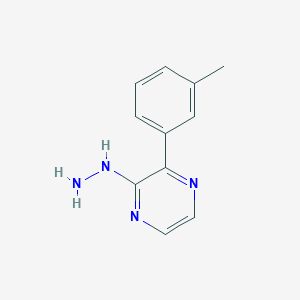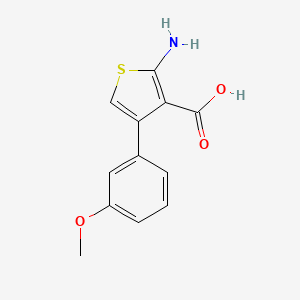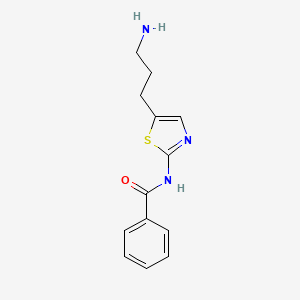
2-Chloro-4-(3-fluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and a fluorophenyl group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-fluorophenyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-chloropyridine with 3-fluorobenzene under specific conditions to achieve the desired substitution. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using optimized protocols to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-(3-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological targets to develop new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(4-fluorophenyl)pyridine
- 2-Chloro-4-(3-chlorophenyl)pyridine
- 2-Chloro-4-(3-bromophenyl)pyridine
Comparison: Compared to its analogs, 2-Chloro-4-(3-fluorophenyl)pyridine exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C11H7ClFN |
|---|---|
Molekulargewicht |
207.63 g/mol |
IUPAC-Name |
2-chloro-4-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-7-9(4-5-14-11)8-2-1-3-10(13)6-8/h1-7H |
InChI-Schlüssel |
LWUCKGOZUSIJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
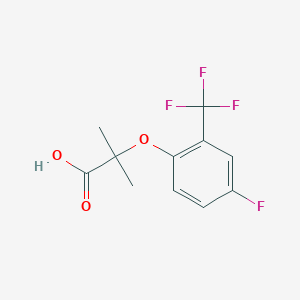
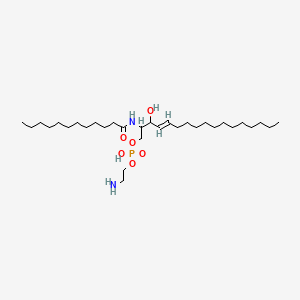
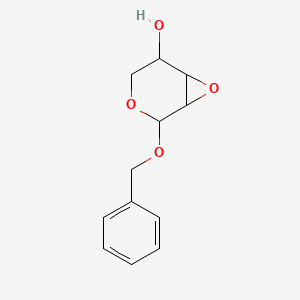
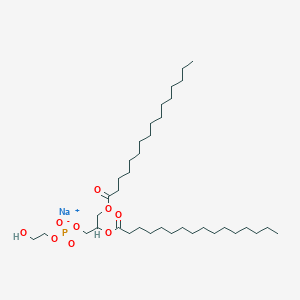
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)

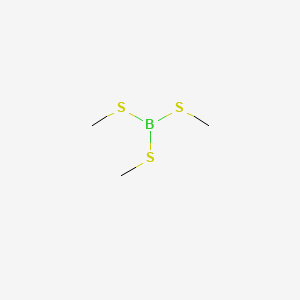
![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)
